molecular formula C8H7N3O2 B1386588 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011363-90-8

5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B1386588
CAS No.: 1011363-90-8
M. Wt: 177.16 g/mol
InChI Key: DKWZJDGNCHMWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel protein kinase inhibitors . The pyrazolo[1,5-a]pyrimidine core is a notable heterocyclic compound class known for its potent biological activity and resemblance to purine bases, allowing it to interact effectively with enzyme binding sites . This specific derivative serves as a versatile building block for the design of targeted therapies. Research highlights its application in developing inhibitors for critical kinases. For instance, derivatives of 5-methylpyrazolo[1,5-a]pyrimidine have been designed and synthesized as potential c-Met inhibitors, a tyrosine kinase receptor that is a promising target for cancer therapy . Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold is being explored in the development of highly selective inhibitors for phosphoinositide 3-kinase δ (PI3Kδ), which is implicated in inflammatory and autoimmune diseases such as asthma and COPD . The compound's carboxylic acid group at the 7-position enables further synthetic modification, facilitating the creation of diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-6(8(12)13)11-7(10-5)2-3-9-11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWZJDGNCHMWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Diverse Biological Landscape of 5-Methylpyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse and potent biological activities. The introduction of a methyl group at the 5-position has been shown to significantly influence the pharmacological profile of these derivatives, leading to the development of promising candidates in various therapeutic areas. This in-depth technical guide provides a comprehensive overview of the biological activities of 5-methylpyrazolo[1,5-a]pyrimidine derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and evaluation of these compelling compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Significance of the 5-Methyl Substitution

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide range of pharmacological properties.[1][2] Their rigid, planar structure and ability to be readily functionalized at various positions make them attractive scaffolds for the design of targeted therapeutics.[3][4] The unique arrangement of nitrogen atoms within the bicyclic system allows for a multitude of interactions with biological targets, particularly the ATP-binding pockets of kinases.[1][2]

The introduction of a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring system can profoundly impact the molecule's physicochemical properties, such as lipophilicity and steric hindrance. These modifications, in turn, can modulate the compound's binding affinity, selectivity, and pharmacokinetic profile. This guide will specifically explore the biological landscape of derivatives bearing this key structural feature.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research has focused on the development of 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents.[2][5] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer.[1][2]

Mechanism of Action: Kinase Inhibition

Many 5-methylpyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors, binding to the active site of kinases and preventing the phosphorylation of their downstream substrates.[2] This disruption of signaling cascades can lead to cell cycle arrest, apoptosis, and the inhibition of tumor growth. Key kinase targets for this class of compounds include:

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit CDK2, a key regulator of the G1/S phase transition.[5][6] By blocking CDK2 activity, these compounds can halt the cell cycle and prevent the proliferation of cancer cells.

  • Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are involved in cell survival and proliferation. Aberrant Trk signaling is implicated in various cancers.[6] Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibition of TrkA.[6][7]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. The PI3Kδ isoform is particularly important in B-cell malignancies.[6][8]

  • FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of FLT3-ITD.[9]

Kinase_Inhibition_Pathway 5-Methylpyrazolo[1,5-a]pyrimidine 5-Methylpyrazolo[1,5-a]pyrimidine Kinase (e.g., CDK2, TRKA, PI3K, FLT3) Kinase (e.g., CDK2, TRKA, PI3K, FLT3) 5-Methylpyrazolo[1,5-a]pyrimidine->Kinase (e.g., CDK2, TRKA, PI3K, FLT3) Inhibits Cell Cycle Progression Cell Cycle Progression 5-Methylpyrazolo[1,5-a]pyrimidine->Cell Cycle Progression Arrests Cell Proliferation Cell Proliferation 5-Methylpyrazolo[1,5-a]pyrimidine->Cell Proliferation Inhibits Apoptosis Apoptosis 5-Methylpyrazolo[1,5-a]pyrimidine->Apoptosis Induces Substrate Substrate Kinase (e.g., CDK2, TRKA, PI3K, FLT3)->Substrate Phosphorylates ATP ATP ATP->Kinase (e.g., CDK2, TRKA, PI3K, FLT3) Binds to active site Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activates Downstream Signaling->Cell Cycle Progression Downstream Signaling->Cell Proliferation

Figure 1: General mechanism of action of 5-methylpyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors in cancer.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[4] For 5-methyl derivatives, key SAR observations include:

  • Substitution at the 7-position: The introduction of various aryl or heteroaryl groups at the 7-position can significantly modulate kinase inhibitory activity and selectivity.

  • Functional groups at other positions: The presence of amino, cyano, or other functional groups at positions 2, 3, and 6 can influence hydrogen bonding interactions within the kinase active site, thereby affecting potency.

In Vitro Evaluation of Anticancer Activity

A crucial step in the development of novel anticancer agents is the in vitro assessment of their cytotoxic and antiproliferative effects against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-methylpyrazolo[1,5-a]pyrimidine derivatives against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 5-methylpyrazolo[1,5-a]pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 5-methylpyrazolo[1,5-a]pyrimidine derivatives in complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Data on Anticancer Activity
Compound IDTarget KinaseCancer Cell LineIC50 (µM)Reference
Compound 6t CDK2/TRKA-0.09 (CDK2)[6]
Compound 6s CDK2/TRKA-0.23 (CDK2) / 0.45 (TRKA)[6]
Compound 14h TrkA/TrkAG595R-0.0014 (TrkA) / 0.0018 (TrkAG595R)[7]
Compound 14j TrkA/TrkAG595R-0.00086 (TrkA) / 0.00692 (TrkAG595R)[7]
CPL302253 (54) PI3Kδ-0.0028[6]
Compound 17 FLT3-ITDMV4-11 (AML)0.0004[9]
Compound 19 FLT3-ITDMV4-11 (AML)0.0004[9]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including autoimmune disorders, cardiovascular diseases, and cancer. 5-Methylpyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key signaling pathways involved in the inflammatory response.[10]

Mechanism of Action: Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus and induces the expression of pro-inflammatory genes. Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[11]

NFkB_Inhibition_Workflow cluster_0 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits p-IkB p-IκB IkB->p-IkB Nucleus Nucleus NFkB->Nucleus Translocates to p-IkB->IkB Degradation p-IkB->NFkB Releases Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces transcription of Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response 5-Methylpyrazolo[1,5-a]pyrimidine 5-Methylpyrazolo[1,5-a]pyrimidine 5-Methylpyrazolo[1,5-a]pyrimidine->IKK Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by 5-methylpyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of 5-methylpyrazolo[1,5-a]pyrimidine derivatives can be assessed in vitro using a variety of cell-based assays. A common approach is to use a reporter gene assay to measure the inhibition of NF-κB transcriptional activity.

Objective: To determine the ability of 5-methylpyrazolo[1,5-a]pyrimidine derivatives to inhibit LPS-induced NF-κB activation.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • 96-well white, clear-bottom plates

  • Lipopolysaccharide (LPS)

  • 5-methylpyrazolo[1,5-a]pyrimidine derivatives (dissolved in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into 96-well plates and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of the 5-methylpyrazolo[1,5-a]pyrimidine derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) and incubate for 6-8 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity: Combating Bacterial Infections

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as novel antimicrobial agents.[1][8]

Mechanism of Action

The precise mechanisms by which pyrazolo[1,5-a]pyrimidines exert their antimicrobial effects are not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of 5-methylpyrazolo[1,5-a]pyrimidine derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Objective: To determine the MIC of 5-methylpyrazolo[1,5-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 5-methylpyrazolo[1,5-a]pyrimidine derivatives (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data on Antimicrobial Activity
Compound IDBacterial StrainMIC (µg/mL)Reference
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 S. aureus0.187 - 0.50[12]
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 E. coli0.187 - 0.50[12]
Compound 3i B. subtilis312 µM[12]

Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine Derivatives

The most common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent.[1][13]

Synthesis_of_Pyrazolo_1_5_a_pyrimidine 5-Aminopyrazole 5-Aminopyrazole Reaction 5-Aminopyrazole->Reaction beta-Dicarbonyl Compound β-Dicarbonyl Compound beta-Dicarbonyl Compound->Reaction Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Reaction->Pyrazolo[1,5-a]pyrimidine Condensation

Figure 3: General synthetic scheme for pyrazolo[1,5-a]pyrimidine derivatives.

Objective: To synthesize a representative 5-methylpyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • 3-Amino-4-cyanopyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • A mixture of 3-amino-4-cyanopyrazole (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to afford the desired 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Conclusion and Future Perspectives

5-Methylpyrazolo[1,5-a]pyrimidine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their potential for the development of novel therapeutics. The ability to readily modify the pyrazolo[1,5-a]pyrimidine scaffold allows for the fine-tuning of their pharmacological properties, offering a rich area for future drug discovery efforts. Further exploration of the structure-activity relationships, optimization of lead compounds, and investigation of their in vivo efficacy and safety profiles will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (URL: [Link])

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (URL: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (URL: [Link])

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (URL: [Link])

  • Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: [Link])

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])

  • Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. (URL: [Link])

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (URL: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (URL: [Link])

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (URL: [Link])

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])

  • Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (URL: [Link])

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping. (URL: [Link])

  • Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. (URL: [Link])

  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (URL: [Link])

  • In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. (URL: [Link])

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])

  • 1218-1222 Research Article New pyrazolo[1,5-a]pyrimidine and pyr. (URL: [Link])

  • QuANTUM-First: FLT3-ITD-specific MRD to assess benefits of quizartinib in FLT3-ITD+ AML. (URL: [Link])

  • Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. (URL: [Link])

  • Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models. (URL: [Link])

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (URL: [Link])

  • Pyrizolo[1,5-a]pyrimidine derivatives of the second-generation TRK inhibitor: Design, synthesis and biological evaluation. (URL: [Link])

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (URL: [Link])

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This fused heterocyclic system has been successfully incorporated into a multitude of compounds targeting various protein kinases, which are critical regulators of cellular signaling pathways.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1]

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (Trks).[1][4] These compounds typically act as ATP-competitive inhibitors, leveraging their structural features to bind to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to the substrate.[1]

This document provides a detailed guide for the characterization of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid , a representative member of this promising class of kinase inhibitors. The presence of the carboxylic acid moiety at the 7-position offers a valuable handle for synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties.[1][4] The protocols outlined herein are designed to enable researchers to elucidate the specific kinase targets of this compound, determine its inhibitory potency, and investigate its effects on cellular signaling pathways.

Compound Profile: 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Property Information
IUPAC Name 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Structure
Solubility To be determined experimentally in relevant solvents (e.g., DMSO).
Purity Recommended ≥95% for all biological assays.

Part 1: In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its activity against a purified enzyme in a cell-free system. This allows for the direct measurement of the compound's ability to inhibit the kinase of interest and the determination of its half-maximal inhibitory concentration (IC50).

Rationale for In Vitro Kinase Assays
  • Direct Target Engagement: In vitro assays confirm that the compound directly interacts with and inhibits the kinase.

  • Potency Determination (IC50): These assays provide a quantitative measure of the compound's potency, which is crucial for structure-activity relationship (SAR) studies.

  • Selectivity Profiling: By testing the compound against a panel of kinases, its selectivity can be determined. High selectivity is often desirable to minimize off-target effects.

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - Test Compound Dilutions assay_plate Plate Compound Dilutions and Kinase prep_reagents->assay_plate prep_enzyme Prepare Kinase Enzyme prep_enzyme->assay_plate initiate_reaction Add ATP/Substrate Mix to Initiate Reaction assay_plate->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal data_analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 detect_signal->data_analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., Kinase-Glo®)

This protocol is designed to quantify the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher luminescent signal.

Materials:

  • 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

  • Recombinant Kinase of Interest

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Kinase-specific substrate

  • Kinase Buffer (appropriate for the kinase of interest)

  • DMSO (for compound dilution)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 1 mM).

  • Reaction Setup:

    • In a 96-well plate, add 2.5 µL of each compound dilution to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor for the target kinase as a positive control.

    • Add 5 µL of the kinase/substrate mixture (prepared in kinase buffer) to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well. The final reaction volume is 10 µL.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average signal from the DMSO-only wells to 100% activity and the average signal from the positive control wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Assays for Kinase Inhibition

Cell-based assays are crucial for confirming the activity of the inhibitor in a more physiologically relevant context. These assays can assess the compound's ability to cross the cell membrane, engage its target kinase, and modulate downstream signaling pathways.

Rationale for Cell-Based Assays
  • Cellular Potency: Determine the compound's efficacy in a cellular environment (EC50).

  • Mechanism of Action: Confirm that the compound inhibits the intended signaling pathway.

  • Phenotypic Effects: Observe the downstream consequences of kinase inhibition, such as effects on cell proliferation, apoptosis, or other cellular processes.

Experimental Workflow for Cellular Phosphorylation Assay

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_western Western Blot Analysis seed_cells Seed Cells in a Multi-well Plate treat_compound Treat Cells with Compound Dilutions seed_cells->treat_compound stimulate_pathway Stimulate Pathway (if necessary) treat_compound->stimulate_pathway lyse_cells Lyse Cells stimulate_pathway->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer probing Probe with Primary and Secondary Antibodies transfer->probing detection Detect Signal probing->detection analysis Densitometry Analysis detection->analysis

Caption: Workflow for assessing kinase inhibition via Western Blot.

Detailed Protocol: Western Blot Analysis of Downstream Signaling

This protocol allows for the visualization of changes in the phosphorylation state of a kinase's substrate, providing direct evidence of target engagement and pathway inhibition in cells.

Materials:

  • Cancer cell line expressing the target kinase.

  • 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific for the downstream target and total protein for loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed the chosen cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid for a specified duration (e.g., 2-24 hours). Include a DMSO-treated control.

    • If the pathway requires activation, stimulate the cells with the appropriate ligand for a short period before harvesting (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Part 3: Data Interpretation and Next Steps

Interpreting the Results
  • In Vitro Data: A low IC50 value indicates high potency. Comparing the IC50 values against different kinases will reveal the compound's selectivity profile.

  • Cell-Based Data: A dose-dependent decrease in the phosphorylation of a downstream target confirms on-target activity in a cellular context. The EC50 from these experiments reflects the compound's cellular potency.

  • Correlation: A good correlation between in vitro potency (IC50) and cellular potency (EC50) suggests good cell permeability and target engagement.

Potential Signaling Pathways to Investigate

Based on the known targets of the pyrazolo[1,5-a]pyrimidine scaffold, the following pathways are recommended for initial investigation:

G cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_cdk Cell Cycle Regulation B_Raf B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CDK2_CyclinE CDK2/Cyclin E S-Phase Entry S-Phase Entry CDK2_CyclinE->S-Phase Entry CDK4_6_CyclinD CDK4/6/Cyclin D G1-S Transition G1-S Transition CDK4_6_CyclinD->G1-S Transition Inhibitor 5-Methylpyrazolo[1,5-a]pyrimidine- 7-carboxylic acid Inhibitor->B_Raf Potential Target Inhibitor->PI3K Potential Target Inhibitor->CDK2_CyclinE Potential Target

Caption: Potential signaling pathways targeted by pyrazolo[1,5-a]pyrimidines.

Troubleshooting and Considerations
  • Solubility Issues: If the compound precipitates in aqueous buffers, consider using a co-solvent or adjusting the formulation.

  • Off-Target Effects: If unexpected cellular phenotypes are observed, consider performing a broader kinase screen or other off-target profiling assays.

  • Data Reproducibility: Ensure all experiments are performed with appropriate controls and replicates to ensure the reliability of the data.

Conclusion

5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid belongs to a class of compounds with significant potential as kinase inhibitors. The protocols provided in this application note offer a comprehensive framework for its initial characterization. By systematically evaluating its in vitro potency, cellular activity, and effects on key signaling pathways, researchers can effectively determine its therapeutic potential and guide further drug development efforts.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Shehry, M. F. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(34), 23867-23888. Available from: [Link]

  • Cui, J. G., et al. (2020). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 25(23), 5736. Available from: [Link]

  • Rojas-Le-Fort, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4991. Available from: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3294. Available from: [Link]

  • Gómez-Pérez, A., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceuticals, 16(10), 1380. Available from: [Link]

  • Abdel-Gawad, H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. Available from: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure provides an excellent framework for designing molecules that can interact with the active sites of various enzymes, particularly protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potential therapeutic agents, with some compounds showing potent inhibitory activity against key kinases involved in oncogenic signaling pathways.[1]

5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a key intermediate in the synthesis of a diverse library of bioactive compounds. The methyl group at the 5-position and the carboxylic acid at the 7-position offer synthetic handles for further functionalization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for the scale-up synthesis of this important building block, focusing on a robust and reproducible protocol suitable for medicinal chemistry and process development laboratories.

Synthetic Strategy: A Two-Step Approach

The most efficient and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[3] For the synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, a two-step approach is recommended. The first step involves the synthesis of the corresponding ethyl ester, followed by its hydrolysis to the final carboxylic acid product.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis 3-Aminopyrazole 3-Aminopyrazole Ethyl 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Intermediate (Hypothetical) 3-Aminopyrazole->Ethyl 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Cyclocondensation Diethyl 2-acetylmalonate Diethyl 2-acetylmalonate Diethyl 2-acetylmalonate->Ethyl 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate Ethyl 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate->Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate Dehydration & Rearrangement 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate->5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Base-mediated hydrolysis G Scale-Up Challenges Scale-Up Challenges Heat Transfer Heat Transfer Scale-Up Challenges->Heat Transfer Exotherm Management Mass Transfer Mass Transfer Scale-Up Challenges->Mass Transfer Efficient Mixing Product Isolation Product Isolation Scale-Up Challenges->Product Isolation Filtration & Drying Purification Purification Scale-Up Challenges->Purification Crystallization Control

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, providing explanations and actionable solutions.

Scenario 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of my crude 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. What are the likely causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a common issue that can often be traced back to the choice of solvent system or the cooling process.

Causality and Solution:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor, leading to low recovery. Conversely, if the compound's solubility is too low even at high temperatures, you may need an excessively large volume of solvent, which can also lead to losses during filtration and handling.

    • Actionable Advice: Conduct small-scale solvent screening with a variety of solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and water-alcohol mixtures). A good starting point for pyrazolopyrimidine carboxylic acids is often a polar protic solvent like ethanol or an ethanol/water mixture.[1]

  • Cooling Too Rapidly: Rapid cooling of the saturated solution can lead to the formation of small, impure crystals or even precipitation of the compound as an oil. Slow, controlled cooling allows for the formation of larger, more perfect crystals, which are typically purer.

    • Actionable Advice: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath to maximize crystal formation.

  • Premature Crystallization: If the compound crystallizes too early, for instance, in the funnel during hot filtration, this can lead to significant loss.

    • Actionable Advice: Use a pre-heated funnel and filter flask for the hot filtration step. Ensure the solution is fully saturated but not supersaturated before beginning to cool.

Scenario 2: Product "Oiling Out" During Purification

Question: My 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is "oiling out" and not forming solid crystals during recrystallization or after acid-base extraction. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the solution being too supersaturated or the presence of impurities that inhibit crystal lattice formation.

Causality and Solution:

  • High Impurity Load: The presence of significant amounts of impurities can lower the melting point of the mixture and interfere with the orderly arrangement of molecules into a crystal lattice.

    • Actionable Advice: Consider a preliminary purification step before recrystallization. An acid-base extraction is highly effective for carboxylic acids to remove neutral and basic impurities.[2][3] Alternatively, a quick filtration through a plug of silica gel might be beneficial.

  • Rapid Temperature Change: As with low recovery, cooling the solution too quickly can cause the compound to crash out as an oil.

    • Actionable Advice: After dissolving the oil by adding a small amount of hot solvent, allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod at the meniscus can help induce nucleation.[4] Adding a seed crystal of the pure compound, if available, is also a highly effective method to promote crystallization.[4]

Scenario 3: Persistent Impurities Observed by TLC/LC-MS After Purification

Question: After performing what I thought was a successful purification, I still see persistent impurities in my final product when analyzed by TLC or LC-MS. What are these likely impurities and how can I remove them?

Answer: Persistent impurities in the synthesis of pyrazolo[1,5-a]pyrimidines often include unreacted starting materials or closely related byproducts.[5][6]

Causality and Solution:

  • Unreacted Starting Materials: The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.[6] Unreacted aminopyrazole (basic) or the β-dicarbonyl compound (potentially acidic or neutral) could be present.

    • Actionable Advice: An acid-base extraction is an excellent method to separate the acidic product from basic and neutral impurities.[7][8]

  • Structurally Similar Byproducts: Side reactions can lead to the formation of isomers or other closely related pyrazolopyrimidine derivatives that may have similar solubility profiles to the desired product, making them difficult to remove by recrystallization alone.

    • Actionable Advice: If recrystallization and acid-base extraction are insufficient, column chromatography is the next logical step.[1] For carboxylic acids, which can streak on silica gel, it is often beneficial to add a small amount of a modifier like acetic acid (0.5-2%) to the mobile phase.[7] This helps to keep the carboxylic acid protonated and reduces its interaction with the acidic silica surface, resulting in better peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and generally applicable purification strategy for 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid?

A1: A multi-step approach combining acid-base extraction followed by recrystallization is typically the most effective and scalable strategy.

  • Step 1: Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group.[3] By dissolving the crude product in an organic solvent (like ethyl acetate) and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), the carboxylic acid is converted to its water-soluble carboxylate salt and moves into the aqueous layer.[2][7] Neutral and basic impurities remain in the organic layer and are thus removed. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.[2]

  • Step 2: Recrystallization: The solid obtained from the acid-base extraction can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any remaining impurities that were not separated by the extraction.[1]

This combined approach is powerful because it separates impurities based on their acid-base properties first, and then on their solubility differences.

Q2: How do I choose the best solvent for column chromatography of this compound?

A2: The selection of an appropriate mobile phase for column chromatography is crucial for good separation.

  • Thin-Layer Chromatography (TLC) First: Always start by developing a suitable solvent system using TLC.[7] A good mobile phase should provide a retention factor (Rf) for the desired compound in the range of 0.2-0.4.

  • Solvent Polarity: A common starting point for polar, heterocyclic compounds is a mixture of a less polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol).

  • Acidic Modifier: As 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is acidic, it is prone to tailing on silica gel. To mitigate this, add a small percentage of acetic acid (e.g., 1%) to your eluent.[7] This will ensure the carboxylic acid remains protonated and moves down the column more effectively, leading to sharper bands.

Q3: My purified product has a persistent color. Is this an issue, and how can I remove it?

A3: A persistent color in the final product often indicates the presence of highly conjugated impurities, which may be present even in very small amounts.

  • Impact on Downstream Reactions: While a slight coloration may not interfere with subsequent synthetic steps, it can be problematic for applications requiring high purity, such as biological assays or final drug substance formulation.

  • Decolorization Techniques:

    • Activated Carbon (Charcoal): During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of celite before allowing the solution to cool. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

    • Thorough Washing: Ensure the filtered crystals are washed thoroughly with a cold, appropriate solvent to remove any colored mother liquor adhering to the crystal surface.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the purification of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid from neutral and basic impurities.

Materials:

  • Crude 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

  • Ethyl acetate (or other suitable organic solvent like Dichloromethane)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate in a separatory funnel.

  • Basic Extraction: Add 1 M NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any evolved CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution two more times, combining all aqueous extracts.

  • Organic Layer Wash (Optional): The remaining organic layer, containing neutral and basic impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to recover any non-acidic byproducts if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl solution dropwise with stirring until the pH of the solution is acidic (pH ~2), as confirmed by pH paper. The purified carboxylic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Decision-Making Workflow for Purification Strategy

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the initial purity of the crude product.

Purification_Workflow Start Crude 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid TLC_Analysis Analyze by TLC/LC-MS Start->TLC_Analysis Purity_Check Purity > 95%? TLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Yes Complex_Mixture Complex Mixture / Isomers? Purity_Check->Complex_Mixture No Final_Product Pure Product Recrystallization->Final_Product Acid_Base_Extraction Acid-Base Extraction Acid_Base_Extraction->Recrystallization Column_Chromatography Column Chromatography (with acidic modifier) Column_Chromatography->Final_Product Complex_Mixture->Acid_Base_Extraction No (Mainly neutral/ basic impurities) Complex_Mixture->Column_Chromatography Yes (Isomers/ polar impurities)

Caption: Purification strategy selection workflow.

References

  • MDPI. (2023, September 28). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Retrieved from [Link]_

  • ResearchGate. (2025, August 6). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2025, June 2). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

Sources

stability testing of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. It addresses common questions and troubleshooting scenarios encountered during stability testing, with a focus on the chemical principles underlying the experimental design and interpretation of results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary stability concerns for the pyrazolo[1,5-a]pyrimidine scaffold?

The pyrazolo[1,5-a]pyrimidine scaffold is a fused, planar N-heterocyclic system that forms the core of many therapeutic agents.[1] While its aromatic character generally confers a degree of stability, certain inherent structural features and the specific substituents on 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid present potential liabilities that must be investigated.

  • Expertise & Experience: The fused ring system contains multiple nitrogen atoms, which are sites of varying electron density. The pyrazole ring is relatively electron-rich and can be susceptible to oxidative degradation , while the pyrimidine ring can be prone to hydrolytic attack , particularly under harsh pH conditions.[2][3] The carboxylic acid group at the 7-position is an obvious site for potential decarboxylation under thermal stress, and its acidic nature can influence interactions and degradation pathways. The methyl group at the 5-position could be a site for oxidation.

  • Trustworthiness: Your stability studies must be designed to probe these potential weaknesses. A forced degradation study is the primary tool for identifying these liabilities early in development, as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5] This allows for the development of a robust, stability-indicating analytical method capable of separating the parent compound from all potential degradation products.[6]

Q2: I need to set up a forced degradation study. What conditions should I use and what is the overall workflow?

A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule by subjecting it to conditions more severe than those used for accelerated stability testing.[5][7] The goal is to induce a target degradation of 5-20% to ensure that the analytical method is challenged without completely destroying the sample.[5]

Experimental Protocol: Forced Degradation Study Setup

  • Stock Solution Preparation: Prepare a stock solution of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Application: For each condition below, mix the stock solution with the stressor in a suitable container (e.g., glass vial). Include a control sample stored under ambient conditions.

  • Sample Incubation: Place the vials under the specified temperature and time conditions. Visually inspect for any changes in color or precipitation.

  • Neutralization/Quenching: After the incubation period, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This step is critical to prevent further degradation upon storage before analysis.

  • Dilution & Analysis: Dilute the samples to a suitable concentration for your analytical method (e.g., HPLC-UV) and inject them for analysis.

  • Peak Purity & Mass Balance: Analyze the results to ensure peak purity of the parent compound and calculate mass balance. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.

Data Presentation: Recommended Forced Degradation Conditions

Stress ConditionRecommended Reagent/ConditionTypical TemperatureTypical DurationCausality Behind the Choice
Acid Hydrolysis 0.1 N to 1 N HCl60°C - 80°C2 - 24 hoursProbes the susceptibility of the pyrimidine ring to acid-catalyzed nucleophilic attack by water.[8]
Base Hydrolysis 0.1 N to 1 N NaOHRoom Temp - 60°C1 - 12 hoursEvaluates stability against base-catalyzed hydrolysis. The carboxylic acid will be deprotonated, potentially influencing the electronic properties and stability of the ring system.
Oxidation 3% - 30% H₂O₂Room Temperature6 - 24 hoursHydrogen peroxide is used to simulate oxidative stress, which can target electron-rich areas like the pyrazole ring or the methyl substituent.[2]
Thermal Stress Dry Heat (Solid State)80°C - 105°C24 - 72 hoursAssesses the solid-state thermal stability and potential for degradation pathways like decarboxylation.[9]
Photostability ICH Q1B Option 1 or 2AmbientAs per ICH Q1BN-heterocyclic compounds can be susceptible to photolytic degradation. This testing is crucial to determine if the substance requires protection from light.[10][11]

Mandatory Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis & Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 N HCl, 80°C) Stock->Acid Base Basic (0.1 N NaOH, 60°C) Stock->Base Oxid Oxidative (3% H2O2, RT) Stock->Oxid Therm Thermal (Solid, 105°C) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize / Quench Reactions Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Analyze Analyze via Stability- Indicating HPLC Method Neutralize->Analyze Characterize Characterize Degradants (LC-MS, NMR) Analyze->Characterize Report Evaluate Peak Purity & Mass Balance Analyze->Report

Caption: Workflow for a typical forced degradation study.

Q3: What are the most probable degradation products I should be looking for?

Based on the structure of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, several degradation pathways can be hypothesized. Identifying these helps in developing a specific and selective analytical method.

  • Hydrolytic Degradation: Under strong acidic or basic conditions, the pyrimidine ring, which contains amide-like functionalities, could potentially undergo ring-opening. Another possibility, particularly under thermal stress, is the decarboxylation of the C7-carboxylic acid to yield 5-Methylpyrazolo[1,5-a]pyrimidine.

  • Oxidative Degradation: The pyrazole moiety and the methyl group are potential sites of oxidation. This could lead to the formation of N-oxides on the pyrazole ring or oxidation of the methyl group to a hydroxymethyl or even a carboxylic acid group. Such oxidative degradation is a known issue in related scaffolds.[2]

  • Photodegradation: UV radiation can induce complex reactions in N-heterocycles, often leading to dimerization or the formation of various ring-cleaved products. The stability of pyrimidine-based structures to UV light can be low.[10][12]

Mandatory Visualization: Potential Oxidative Degradation Pathway

Caption: Hypothesized oxidative degradation pathways.

Q4: I'm having issues with my HPLC analysis of the stability samples. How can I troubleshoot them?

Developing a stability-indicating HPLC method for a molecule with a carboxylic acid group requires careful control of chromatographic parameters.[6] Here are some common problems and their solutions.

ProblemPossible Cause(s)Recommended Solution(s) & Scientific Rationale
Shifting Retention Times 1. Mobile Phase pH Drift: The carboxylic acid's ionization state is highly sensitive to pH. Small changes in mobile phase pH can alter its polarity and retention. 2. Column Temperature Fluctuation: Retention is temperature-dependent.[13] 3. Insufficient Column Equilibration: Especially in gradient methods, the column needs to fully return to initial conditions.[14]1. Use a Buffered Mobile Phase: Employ a buffer (e.g., phosphate, formate) with a pKa within +/- 1 unit of the desired mobile phase pH to ensure robustness. 2. Use a Column Oven: Thermostat the column (e.g., at 30°C or 40°C) for consistent and reproducible retention times. 3. Increase Equilibration Time: Ensure the equilibration step in your gradient program is long enough (typically 5-10 column volumes).
Peak Tailing / Asymmetry 1. Secondary Silanol Interactions: The acidic proton of the carboxylic acid can interact with residual free silanol groups on the silica-based column packing, causing tailing. 2. Mobile Phase pH Near Analyte pKa: If the pH is too close to the pKa of the carboxylic acid, the molecule will exist as a mixture of ionized and non-ionized forms, leading to poor peak shape.1. Adjust Mobile Phase pH: Lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa to ensure it is fully protonated and interacts less with silanols. 2. Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols to reduce these secondary interactions.
New, Unexpected Peaks ("Ghost Peaks") 1. Mobile Phase Contamination: Impurities in solvents or water can concentrate on the column and elute as peaks, especially during a gradient run. 2. Sample Carryover: Adsorption of the analyte or its degradants onto parts of the injector or column from a previous, more concentrated run.1. Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases. 2. Implement a Strong Needle Wash: Use a solvent stronger than the mobile phase (e.g., 100% acetonitrile or methanol) in the autosampler's wash cycle to clean the injection needle and port.[15] 3. Run Blank Gradients: Inject a blank (mobile phase) to confirm if the ghost peaks are from the system itself.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (n.d.). NIH. [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. (n.d.). PubMed. [Link]

  • Formation and photostability of N-heterocycles in space. (n.d.). Astronomy & Astrophysics. [Link]

  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. (n.d.). Astronomy & Astrophysics (A&A). [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (n.d.). MDPI. [Link]

  • Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy | Request PDF. (n.d.). ResearchGate. [Link]

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. (n.d.). PubMed. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • The Potential of Microwave Radiation and Mechanochemistry in the Formation of Purine Alkaloids Cocrystals Using Pyromellitic Acid as a Coformer: Synthesis, Structural, Spectroscopic, Thermal Analysis, and Biological Properties | Crystal Growth & Design. (n.d.). ACS Publications. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020, October 29). RSC Publishing. [Link]

  • Photostability of N@C | Request PDF. (n.d.). ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Chromatography Online. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA). [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma | Journal of Pharmaceutical Negative Results. (2022, December 31). Journal of Pharmaceutical Negative Results. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Scientific & Academic Publishing. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (n.d.). MDPI. [Link]

  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. (n.d.). PubMed. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023, September 28). MDPI. [Link]

  • Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. (n.d.). National Taiwan Normal University. [Link]

  • Stability Indicating Analytical Method Development, Validation. (n.d.). iosrphr.org. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (n.d.). ResearchGate. [Link]

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (n.d.). ACS Publications. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (n.d.). YouTube. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (n.d.). MDPI. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Discovery of[1][2][16]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020, January 1). PubMed. [Link]

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Validation & Comparative

Navigating the Therapeutic Potential of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid: A Comparative Guide to In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure," forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide delves into the prospective in vitro and in vivo activity of a specific derivative, 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, a compound of significant interest for researchers in oncology, inflammation, and beyond. While direct experimental data for this precise molecule is limited in publicly accessible literature, this guide will provide a comprehensive comparison based on the well-established structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrimidine class, offering a predictive framework for its biological evaluation.

The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in several clinically approved drugs and investigational compounds, primarily recognized for its potent protein kinase inhibitory activity.[1][3] These compounds typically function as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases involved in crucial cellular signaling pathways that are often dysregulated in diseases like cancer.[1][3]

The Pivotal Role of Substitution: A Look at the 5 and 7-Positions

The biological activity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives are profoundly influenced by the nature and position of their substituents.[3][4] The 5- and 7-positions of the pyrimidine ring are particularly critical for modulating potency, selectivity, and pharmacokinetic properties.

The presence of a small alkyl group, such as a methyl group at the 5-position , can contribute to favorable hydrophobic interactions within the target protein's binding site. This can enhance binding affinity and overall potency.

The 7-position is frequently a key site for modification to fine-tune the molecule's properties. The presence of a carboxylic acid group at this position can be particularly advantageous. It can act as a hydrogen bond acceptor or donor, forming crucial interactions with amino acid residues in the kinase hinge region, a common binding motif for this class of inhibitors. Furthermore, the carboxylic acid moiety can improve the aqueous solubility and overall physicochemical properties of the compound, which are critical for drug development.

Unveiling the Activity Profile: A Proposed Investigational Workflow

To elucidate the specific in vitro and in vivo activity of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, a systematic and multi-faceted experimental approach is necessary.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assays Biochemical Assays (e.g., Kinase Inhibition) Cell-Based Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical Assays->Cell-Based Assays Pharmacokinetics Pharmacokinetic Studies (e.g., Mouse Models) Cell-Based Assays->Pharmacokinetics Efficacy Studies Efficacy Studies (e.g., Xenograft Models) Pharmacokinetics->Efficacy Studies Toxicology Assessment Toxicology Assessment Efficacy Studies->Toxicology Assessment Compound Synthesis\n& Characterization Compound Synthesis & Characterization Compound Synthesis\n& Characterization->Biochemical Assays

Caption: A generalized experimental workflow for characterizing a novel pyrazolo[1,5-a]pyrimidine derivative.

Part 1: In Vitro Characterization

The initial phase of evaluation focuses on determining the compound's activity and mechanism of action in a controlled, non-cellular and cellular environment.

1. Biochemical Assays: Targeting the Molecular Engine

The primary hypothesis for a pyrazolo[1,5-a]pyrimidine derivative is its ability to inhibit protein kinases.

  • Kinase Inhibition Assays: A broad panel of recombinant kinases should be screened to identify the primary targets of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. This can be followed by determining the half-maximal inhibitory concentration (IC50) for the most potently inhibited kinases. For instance, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method for this purpose.

    Protocol Snapshot: TR-FRET Kinase Assay

    • Reagents: Recombinant kinase, biotinylated substrate peptide, ATP, and the test compound.

    • Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated with ATP to initiate the phosphorylation reaction.

    • Detection: A europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin are added. Phosphorylation of the substrate brings the donor (europium) and acceptor (allophycocyanin) into proximity, generating a FRET signal.

    • Analysis: The decrease in the FRET signal in the presence of the inhibitor is used to calculate the IC50 value.

2. Cell-Based Assays: From Molecule to Cellular Consequence

Demonstrating that the compound can penetrate cells and exert a biological effect is a critical next step.

  • Antiproliferative Assays: The ability of the compound to inhibit the growth of cancer cell lines is a key indicator of its potential as an anticancer agent. The MTT or CellTiter-Glo® assays are standard methods to assess cell viability.[5] A panel of cancer cell lines with known kinase dependencies should be used.

  • Target Engagement and Downstream Signaling: Western blotting can be employed to confirm that the compound inhibits the phosphorylation of the target kinase and its downstream substrates within the cell.[6]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays can determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest, common mechanisms of action for kinase inhibitors.

Part 2: In Vivo Validation

Promising in vitro results warrant investigation in a whole-organism setting to assess the compound's pharmacokinetic properties and efficacy.

1. Pharmacokinetic (PK) Studies

Understanding how the body processes the compound is crucial for determining appropriate dosing and predicting its therapeutic window.

  • Animal Models: Mice or rats are typically used for initial PK studies. The compound is administered through various routes (e.g., oral, intravenous) to determine parameters such as bioavailability, half-life, and clearance.[7]

2. Efficacy Studies in Disease Models

The ultimate test of a potential therapeutic is its ability to impact the disease process in a living organism.

  • Xenograft Models: For anticancer applications, human tumor cells are implanted into immunocompromised mice.[7] Treatment with 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid would be initiated, and tumor growth would be monitored over time to assess its antitumor efficacy.[8]

Comparative Landscape: Activity of Related Pyrazolo[1,5-a]pyrimidines

Compound ClassIn Vitro Activity (Representative IC50)In Vivo Activity (Representative Model)Reference
Tropomyosin Receptor Kinase (Trk) Inhibitors TrkA: <10 nM (enzymatic and cell-based)Significant tumor growth inhibition in xenograft models[9]
Cyclin-Dependent Kinase (CDK) Inhibitors CDK2: 3 nMAntitumor effects in human tumor xenografts[7]
PI3Kδ Inhibitors PI3Kδ: Low nanomolar rangePotential for inhaled delivery in asthma models[10]
FLT3-ITD Inhibitors FLT3-ITD: 0.4 nMInhibition of downstream signaling in AML cells[6]

Postulated Mechanism of Action: Kinase Inhibition

Based on the extensive literature for the pyrazolo[1,5-a]pyrimidine scaffold, the most probable mechanism of action for 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is the inhibition of one or more protein kinases.

cluster_pathway Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds & Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins Phosphorylates & Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Proteins->Cell Proliferation & Survival Promotes 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid->Receptor Tyrosine Kinase Inhibits ATP Binding

Caption: A hypothetical mechanism of action depicting the inhibition of a receptor tyrosine kinase by the compound.

Conclusion and Future Directions

While the in vitro and in vivo activity of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid remains to be definitively characterized, the wealth of data on the pyrazolo[1,5-a]pyrimidine scaffold provides a strong foundation for its investigation as a potential therapeutic agent, most likely a kinase inhibitor. The presence of the 5-methyl and 7-carboxylic acid moieties suggests the potential for potent and selective activity with favorable drug-like properties.

The experimental workflows and comparative data presented in this guide offer a clear roadmap for researchers to unlock the therapeutic potential of this promising compound. Further research, beginning with the synthesis and progressing through the outlined in vitro and in vivo studies, is essential to validate these predictions and define its place in the ever-expanding arsenal of targeted therapies.

References

[3] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. 2025. [Link] [9] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. 2024 Jul 29;29(15):3560. [Link] [11] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals (Basel). 2024 Dec 10;17(12):1667. [Link] [12] Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. 2026 Jan 16. [Link] [10] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2021 Nov 25;26(23):7184. [Link] [8] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. 2024. [Link] [1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link] [13] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link] [6] Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. 2021 Oct 15. [Link] [7] A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. ACS Publications. [Link] [14] Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. 2022 Aug 10. [Link] [4] Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. 2018 Jan 26. [Link] [5] Synthesis and antitumor activity of some new pyrazolo[1, 5-a] pyrimidines. Der Pharma Chemica. 2016 Oct 23. [Link] [2] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.